molecular formula C20H15N3O5 B12475786 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B12475786
M. Wt: 377.3 g/mol
InChI Key: BUEORCJSAIZDRJ-UHFFFAOYSA-N
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzoxazole ring, a nitrofuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions. The nitrofuran moiety is then introduced through a nitration reaction, followed by coupling with the benzoxazole derivative using a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine, leading to the formation of new compounds.

    Substitution: The benzoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. The nitrofuran moiety can generate reactive oxygen species, causing oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dinitrobenzamide
  • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide
  • 2-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Uniqueness

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is unique due to its combination of a benzoxazole ring and a nitrofuran moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H15N3O5

Molecular Weight

377.3 g/mol

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C20H15N3O5/c1-11-8-15-17(9-12(11)2)28-20(22-15)13-4-3-5-14(10-13)21-19(24)16-6-7-18(27-16)23(25)26/h3-10H,1-2H3,(H,21,24)

InChI Key

BUEORCJSAIZDRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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